molecular formula C18H15ClN2OS B5848762 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B5848762
M. Wt: 342.8 g/mol
InChI Key: RCAUWVSVXIOVCS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide, also known as CTZ, is a chemical compound that has been extensively studied in scientific research. It is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli. This compound has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis in these cells. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide in lab experiments is its broad range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of this compound as a diagnostic tool for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide involves the reaction of 4-chloroaniline with 2-bromo-4-methylbenzoic acid to form 4-(4-chlorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-N-methylbenzamide to form this compound.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been studied for its potential as a diagnostic tool for various diseases, including cancer.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-5-3-4-6-15(11)17(22)21-18-20-16(12(2)23-18)13-7-9-14(19)10-8-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAUWVSVXIOVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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